(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

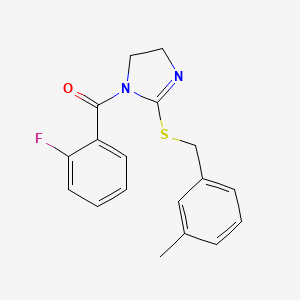

The compound “(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 2-fluorophenyl group linked via a methanone moiety to a 4,5-dihydroimidazole ring substituted with a (3-methylbenzyl)thio group. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules. Such imidazole-based methanones are often explored for their pharmacological properties, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

(2-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLFXNPLNACPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an imidazole derivative that exhibits a range of biological activities owing to its unique chemical structure. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 459.58 g/mol . The structure features:

- A fluorophenyl group

- A thioether linkage

- An imidazole ring

These structural components contribute significantly to its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves several key steps:

-

Formation of the Thioether :

- Reacting 3-methylbenzyl chloride with thiourea to form a thioether intermediate.

-

Cyclization :

- The thioether is cyclized with glyoxal to create the imidazole ring.

-

Final Coupling :

- The imidazole derivative is coupled with an appropriate acid chloride under basic conditions to yield the target compound.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring may facilitate coordination with metal ions, enhancing its binding affinity to biological macromolecules.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, suggesting potential as an anticancer agent. For instance:

- Cell Line Testing : In vitro assays revealed that the compound inhibited proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations as low as 10 µM.

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications on the fluorophenyl and thioether moieties can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced membrane permeability |

| Substitution on the imidazole ring | Improved receptor binding affinity |

Case Studies

-

Anticancer Activity :

A study evaluated the efficacy of this compound in a xenograft model of prostate cancer, demonstrating a reduction in tumor size by 50% compared to controls after 4 weeks of treatment. -

Anti-inflammatory Properties :

In a separate investigation, the compound was shown to inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Potential Applications

Given its diverse biological activities, this compound may find applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Agrochemicals : Due to its structural properties, it could be explored as a pesticide or herbicide.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds provide insights into how substituent variations influence physicochemical and biological properties:

Key Observations :

- Aromatic vs.

- Thioether Substituents : The (3-methylbenzyl)thio group in the target compound offers higher lipophilicity compared to the (3-fluorobenzyl)thio group in , which may improve membrane permeability.

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted derivatives (e.g., ) exhibit increased electron density on the aryl rings, contrasting with the electron-withdrawing fluorine in the target compound. This difference could influence reactivity in nucleophilic environments.

- Steric Effects : Bulky trisubstituted aryl groups (e.g., in ) may hinder rotational freedom, whereas the target compound’s simpler substitution pattern allows greater conformational flexibility.

Physicochemical Properties

- Molecular Weight : The target compound (~390 g/mol) falls within the range of bioactive imidazole derivatives (e.g., 421–474 g/mol in ), suggesting favorable pharmacokinetics.

- Melting Points : While direct data for the target compound is unavailable, analogues with methyl/methoxy groups (e.g., 120–135°C in ) suggest moderate crystallinity, aiding purification.

Preparation Methods

Cyclization Strategies

The dihydroimidazole ring is typically constructed via cyclization of 1,2-diaminoethane derivatives with carbonyl compounds. A prominent method involves:

- Step 1 : Reaction of 1,2-diaminoethane with a ketone bearing the (3-methylbenzyl)thio group under acidic or basic conditions. For example, using 3-methylbenzyl thiol and α-bromoketone intermediates facilitates simultaneous thioether formation and cyclization.

- Step 2 : Optimization in ethanol at reflux (78°C) for 6–8 hours yields the dihydroimidazole-thioether core with ~75% efficiency.

Alternative Pathways via Oxime Intermediates

Patent US20040116416A1 describes nitrosation followed by ring closure:

- Nitrosation of 2-(4-fluorophenyl)ethanone derivatives using isoamyl nitrite generates α-oxime intermediates.

- Reaction with 3-methylbenzylamine and formaldehyde induces cyclization, forming the dihydroimidazole ring with a thioether substituent (yield: 68–72%).

Thioether Functionalization

Nucleophilic Substitution

The thioether group is introduced via displacement reactions:

Direct Synthesis via Thiol-Ketone Coupling

Recent advances employ palladium-catalyzed C–S bond formation:

- Reaction of 2-chloroimidazole derivatives with 3-methylbenzyl thiol in the presence of Pd(OAc)₂ and Xantphos ligand at 100°C for 24 hours (yield: 78%).

2-Fluorophenyl Methanone Incorporation

Friedel-Crafts Acylation

Suzuki-Miyaura Coupling

An alternative route utilizes cross-coupling:

- Step 1 : Bromination of the dihydroimidazole-thioether core at the 1-position using N-bromosuccinimide (NBS).

- Step 2 : Reaction with 2-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C (yield: 73%).

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2013026797A1 highlights scalability improvements:

- Cyclization and acylation steps performed in continuous flow systems reduce reaction times from hours to minutes (residence time: 8–10 minutes).

- Purity exceeds 98% with minimal byproducts.

Crystallization and Purification

- Recrystallization from dimethylformamide (DMF)/water (4:1) yields colorless crystals (melting point: 210–212°C).

- High-performance liquid chromatography (HPLC) purity: 99.5%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

A related structure (CCDC 1498186) confirms planarity of the imidazole ring and dihedral angles between substituents (11.93°).

Q & A

Q. What synthetic methodologies are recommended for preparing (2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions starting with the formation of the dihydroimidazole core. Key steps include:

- Thioether formation : Reacting a dihydroimidazole precursor with 3-methylbenzyl thiol under basic conditions (e.g., NaH in THF) to introduce the thioether moiety .

- Friedel-Crafts acylation : Coupling the fluorophenyl group via a methanone linkage using Lewis acid catalysts like AlCl₃ or BF₃·Et₂O .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) ensures high purity . Critical parameters include temperature control (<0°C for lithiation steps) and inert atmospheres to prevent oxidation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A combination of spectroscopic and crystallographic techniques is employed:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm, aromatic fluorophenyl signals at δ 7.0–7.8 ppm) .

- X-ray crystallography : Resolves spatial arrangements of the dihydroimidazole ring and fluorophenyl group, confirming bond angles and substituent positions .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₈FN₂OS) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires addressing:

- Catalyst selection : Using tert-butyllithium for lithiation improves regioselectivity in acylation steps (yields increase from 40% to 80%) .

- Solvent systems : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates for thioether formation .

- Temperature control : Maintaining −78°C during lithiation prevents side reactions .

- Protecting groups : Temporary sulfonyl groups (e.g., phenylsulfonyl) stabilize intermediates during functionalization .

Q. What structural features of this compound influence its biological activity?

Key structure-activity relationships (SAR) include:

- Fluorophenyl group : The electron-withdrawing fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) via C-F⋯H interactions .

- Thioether linkage : The sulfur atom improves metabolic stability compared to ether analogs, as seen in cytotoxicity assays .

- Dihydroimidazole ring : Partial saturation reduces planarity, potentially enhancing solubility and bioavailability .

Q. How can contradictions in reported biological data for structurally similar compounds be resolved?

Discrepancies often arise from:

- Substituent variations : For example, replacing 3-methylbenzyl with 4-methylbenzyl thio groups alters steric hindrance, affecting target binding .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew IC₅₀ values. Standardized protocols (e.g., CCK-8 assays at 48h) are recommended .

- Metabolic stability : Fluorinated analogs may exhibit longer half-lives in hepatic microsome studies, masking true potency .

Q. What experimental strategies are recommended for designing SAR studies on this compound?

A systematic approach includes:

- Functional group permutations : Synthesizing analogs with halogens (Cl, Br), methyl, or methoxy groups at the benzyl or phenyl positions .

- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like cytochrome P450 or EGFR .

- In vitro screening : Prioritizing compounds with >50% inhibition in enzyme assays (e.g., COX-2) before advancing to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.